6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one
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Overview
Description
6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one is an organic heteropentacyclic compound. It is a monoterpenoid indole alkaloid produced by the medicinal plant Catharanthus roseus via strictosidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes or receptors.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one involves its interaction with specific molecular targets. It is known to inhibit nicotinic receptor-mediated diaphragm contractions with an IC50 of 59.6 µM . The compound evokes a concentration-dependent attenuation of carbachol responses in the rat ileum preparation, producing rightward curve displacements and decreases in maximal agonist responses .
Comparison with Similar Compounds
Similar Compounds
Catharanthine: Another monoterpenoid indole alkaloid with similar structural features.
Ibogamine: Shares a similar indole alkaloid structure but differs in functional groups and biological activity.
Uniqueness
6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one is unique due to its specific pentacyclic structure and its ability to interact with nicotinic receptors. This makes it distinct from other similar compounds and valuable for specific research applications .
Properties
CAS No. |
62140-88-9 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
InChI |
InChI=1S/C11H12N2O/c14-10-6-8-5-9(13-10)4-7-2-1-3-12-11(7)8/h1-3,8-9H,4-6H2,(H,13,14) |
InChI Key |
YSZLAMZNJXVBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)NC1CC3=C2N=CC=C3 |
Origin of Product |
United States |
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